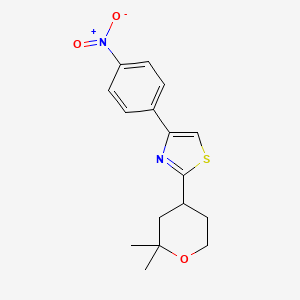
Thiazole, 4-(4-nitrophenyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-dimethyl-4-oxanyl)-4-(4-nitrophenyl)thiazole is a C-nitro compound.
Wissenschaftliche Forschungsanwendungen
Reinvestigation and Corrected Assignments
A study by Peet and Sunder (1986) reinvestigated the previously misassigned structures of certain thiazole derivatives, specifically 2-(1H-Pyrazol-1-yl)-4-(4-nitrophenyl)thiazoles, which were initially thought to be thiazolo[2,3-c][1,2,4]triazepines. The corrected assignments were made through authentic syntheses and supported by mass spectrometry, showcasing the importance of thorough structural analysis in chemical research Peet & Sunder, 1986.
Fluorescent Solution and Solid-State Emitters
Wrona-Piotrowicz et al. (2015) synthesized derivatives combining pyrene and 4-hydroxythiazole fluorophores, exhibiting significant fluorescence in both solution and solid states. The large Stokes shifts observed were attributed to the intramolecular charge transfer character, highlighting the potential of thiazole derivatives in developing advanced fluorescent materials Wrona-Piotrowicz et al., 2015.
Anticancer Agent Development
Dawane (2022) explored novel 3-(substitutedphenyl)-2-(4-(substitutedphenyl)thiazol-2-yl)-2Hpyrazolo[3,4-d]thiazol-5(6H)-one derivatives for their efficacy against the human breast cancer cell line MDA-MB 231. Some derivatives demonstrated significant inhibitory activity, underscoring the potential of thiazole-based compounds in cancer therapy Dawane, 2022.
Antimicrobial and Antifungal Activities
A study by Sanjeeva Reddy et al. (2010) synthesized linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, showing promising antimicrobial activity against various bacteria and fungi. This research suggests the versatility of thiazole derivatives in developing new antimicrobial agents Sanjeeva Reddy et al., 2010.
Interaction with Human Serum Albumin
Moghadam et al. (2017) investigated the interaction between human serum albumin and a specific thiazole derivative, revealing insights into the binding process and potential denaturing effects. This study contributes to understanding the bio-interactions of thiazole compounds, which is crucial for their biomedical applications Moghadam et al., 2017.
Eigenschaften
CAS-Nummer |
88571-92-0 |
|---|---|
Produktname |
Thiazole, 4-(4-nitrophenyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- |
Molekularformel |
C16H18N2O3S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-(2,2-dimethyloxan-4-yl)-4-(4-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2)9-12(7-8-21-16)15-17-14(10-22-15)11-3-5-13(6-4-11)18(19)20/h3-6,10,12H,7-9H2,1-2H3 |
InChI-Schlüssel |
DQSMZCRNWAFLGI-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1(CC(CCO1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Löslichkeit |
19.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



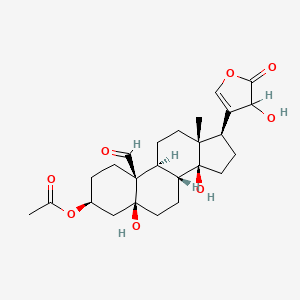
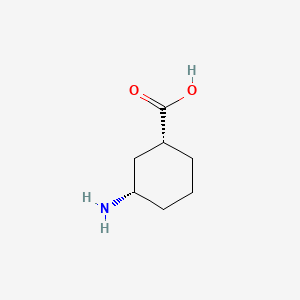
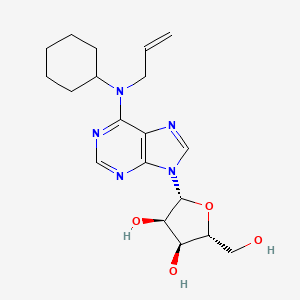
![4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide](/img/structure/B1229659.png)
![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
![4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229661.png)
![2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1229663.png)
![3-[(3-Fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1229664.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide](/img/structure/B1229665.png)
![2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol](/img/structure/B1229667.png)
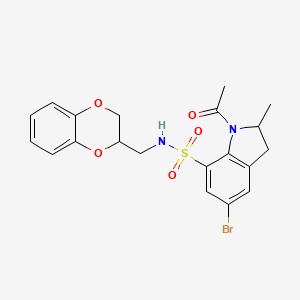
![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)
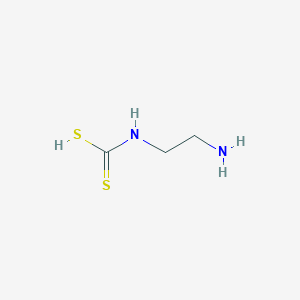
![2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)